![molecular formula C19H14N4O5 B2936123 N-[4-(2,4-dinitroanilino)phenyl]benzamide CAS No. 313266-69-2](/img/structure/B2936123.png)

N-[4-(2,4-dinitroanilino)phenyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

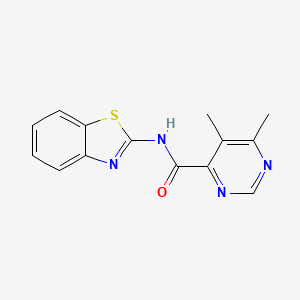

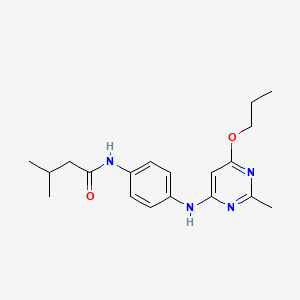

“N-[4-(2,4-dinitroanilino)phenyl]benzamide” is a chemical compound with the CAS Number 313266-69-2. It’s a part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The linear formula of “N-[4-(2,4-dinitroanilino)phenyl]benzamide” is C19H14N4O5 . The molecular weight is 378.347 .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[4-(2,4-dinitroanilino)phenyl]benzamide” are not well-documented. The molecular weight is 378.347 .Aplicaciones Científicas De Investigación

Antikinetoplastid Activity

N-[4-(2,4-dinitroanilino)phenyl]benzamide derivatives have been investigated for their antikinetoplastid activity, particularly against kinetoplastid parasites. These compounds have shown potent in vitro activity, highlighting their potential in treating diseases like African trypanosomiasis and leishmaniasis. Some derivatives exhibited significant stability and inhibition potency, making them promising candidates for further development (George et al., 2006).

Synthesis and Application in Polymer Science

In polymer science, N-[4-(2,4-dinitroanilino)phenyl]benzamide derivatives have been utilized to synthesize poly(p-benzamide) with defined molecular weight and low polydispersity. These developments open new avenues for creating advanced materials with specific properties, such as block copolymers containing well-defined aramide segments, which could have applications in various technological fields (Yokozawa et al., 2002).

Antitubercular Agents

Research has identified N-[4-(2,4-dinitroanilino)phenyl]benzamide derivatives as potent antitubercular agents. A particular study focused on benzamide scaffolds derived from PBTZ169, finding that N-benzyl 3,5-dinitrobenzamides displayed excellent in vitro activity against Mycobacterium tuberculosis, including drug-resistant strains. These findings suggest that such compounds could contribute to the development of new antitubercular drugs (Li et al., 2018).

Electrochromic Materials

The synthesis of aromatic polyamides containing N,N,N',N'-tetraphenyl-p-phenylenediamine moieties, derived from N-[4-(2,4-dinitroanilino)phenyl]benzamide, has led to the development of highly stable anodic electrochromic materials. These materials exhibit significant electrochemical and electrochromic properties, indicating their potential use in electrochromic devices and other applications requiring stable, visually modifiable materials (Liou & Chang, 2008).

Chemoselective Synthesis

N-[4-(2,4-dinitroanilino)phenyl]benzamide derivatives have been utilized in chemoselective synthesis processes. For example, the N-benzoylation of aminophenols using benzoylisothiocyanates showcased the potential of these compounds in synthesizing biologically relevant products through selective reactions, demonstrating their versatility in chemical synthesis (Singh, Lakhan, & Singh, 2017).

Propiedades

IUPAC Name |

N-[4-(2,4-dinitroanilino)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O5/c24-19(13-4-2-1-3-5-13)21-15-8-6-14(7-9-15)20-17-11-10-16(22(25)26)12-18(17)23(27)28/h1-12,20H,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQMDLMLZMSJPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate](/img/structure/B2936040.png)

![6'-chloro-1-(3,5-difluorobenzoyl)-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2936041.png)

![2-Oxa-8-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B2936047.png)

![Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2936048.png)

![3-(phenylsulfanyl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide](/img/structure/B2936052.png)

![2-Azabicyclo[3.3.1]nonan-8-ol](/img/structure/B2936057.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2936059.png)